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Compound of Interest

Compound Name: 2-Chloro-thiazole-5-carboxylic acid

Cat. No.: B011960 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-thiazole-5-carboxylic
Acid For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-thiazole-5-carboxylic acid is a pivotal heterocyclic building block in modern

medicinal and agricultural chemistry. Its unique electronic and structural features, conferred by

the thiazole ring, chlorine substituent, and carboxylic acid moiety, make it a valuable synthon

for developing novel therapeutic agents and specialized agrochemicals.[1] A thorough

understanding of its physical properties is not merely academic; it is a fundamental prerequisite

for its effective handling, reaction optimization, formulation, and the interpretation of biological

activity. This guide provides a detailed examination of the core physical properties of 2-Chloro-
thiazole-5-carboxylic acid, blending established data with expert analysis on the causality

behind experimental methodologies, thereby offering a practical and in-depth resource for

laboratory professionals.

Molecular Structure and Identification
The foundation of all physical properties lies in the molecule's structure. 2-Chloro-thiazole-5-
carboxylic acid features a five-membered aromatic thiazole ring containing both sulfur and

nitrogen heteroatoms. A key feature is the substitution pattern: a strongly electron-withdrawing

chlorine atom at the C2 position and a carboxylic acid group at the C5 position. This specific

arrangement dictates the molecule's polarity, acidity, reactivity, and intermolecular interactions.
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Caption: Molecular Structure of 2-Chloro-thiazole-5-carboxylic acid.

Table 1: Chemical Identification

Identifier Value Source(s)

CAS Number 101012-12-8 [2]

Molecular Formula C₄H₂ClNO₂S [2]

Molecular Weight 163.58 g/mol [2]

IUPAC Name
2-chloro-1,3-thiazole-5-

carboxylic acid
[2]

Synonyms
2-Chloro-5-thiazolecarboxylic

acid
[2]

InChI Key
HNJOKQPEJIWTRF-

UHFFFAOYSA-N

| SMILES | C1=C(SC(=N1)Cl)C(=O)O |[2] |

Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular

characteristics. The data presented below have been consolidated from verified chemical

supplier databases and computational models.

Table 2: Summary of Physical Properties

Property Value Source(s)

Physical Form Solid

Melting Point 164.8 - 165.0 °C

Boiling Point 370.2 °C at 760 mmHg

pKa (Predicted) 2.19 ± 0.10 [3]
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| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like

methanol, ethanol, and DMSO. | |

In-Depth Analysis of Physical Properties
Melting Point and Thermal Analysis
The sharp melting point of 164.8 - 165.0 °C is a strong indicator of high purity. For a crystalline

solid, the melting point is a characteristic physical constant. Impurities disrupt the crystal lattice,

typically causing a depression and broadening of the melting point range. In a drug

development context, a well-defined melting point is critical for quality control and polymorph

screening.

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold-standard

technique for determining the melting point and other thermal transitions. Unlike simple

capillary methods, DSC quantifies the heat flow into the sample as a function of temperature,

providing a precise melting onset, peak, and enthalpy of fusion (ΔHfus). This data is vital for

understanding the compound's thermodynamic stability.

Protocol 1: Melting Point Determination by Differential
Scanning Calorimetry (DSC)
Causality: This protocol is designed to provide a highly accurate and reproducible melting point

by precisely controlling the heating rate and atmosphere, which minimizes thermal lag and

oxidative degradation.

Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-thiazole-5-carboxylic acid into a

standard aluminum DSC pan.

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of

material during heating. Prepare an identical empty sealed pan to serve as the reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

Thermal Program:
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Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min. The choice

of a 10 °C/min ramp rate is a standard practice that balances analysis time with resolution.

Data Analysis: The melting point is determined from the resulting thermogram as the onset

temperature of the endothermic melting peak. The peak temperature and the integrated area

(enthalpy of fusion) are also recorded.

Preparation Analysis Result

1. Weigh 2-3 mg
into Al pan

2. Hermetically
seal pan

3. Load sample &
reference into DSC

4. Run thermal program
(Ramp 10°C/min under N2)

5. Analyze Thermogram
(Onset Temperature)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Acidity (pKa)
The pKa is a critical parameter for drug development, influencing a compound's solubility,

absorption, distribution, metabolism, and excretion (ADME) profile. With a predicted pKa of

approximately 2.19, 2-Chloro-thiazole-5-carboxylic acid is a relatively strong organic acid.[3]

Expertise & Experience: The acidity is enhanced by the strong inductive electron-withdrawing

effect of the chlorine atom at the C2 position and the overall electron-deficient nature of the

thiazole ring. These features stabilize the conjugate base (carboxylate anion) formed upon

deprotonation, shifting the equilibrium towards dissociation and thus lowering the pKa

compared to a simple aliphatic carboxylic acid. Potentiometric titration is the most direct and

reliable method for experimentally determining pKa.

Protocol 2: pKa Determination by Potentiometric
Titration
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Causality: This method determines the pKa by measuring the pH of a solution as a function of

the volume of added titrant. The pKa corresponds to the pH at which the carboxylic acid is

exactly half-neutralized, a point of maximum buffer capacity that can be precisely identified

from the titration curve.

Solution Preparation: Prepare a ~0.01 M solution of 2-Chloro-thiazole-5-carboxylic acid in

a suitable solvent (e.g., a methanol/water mixture to ensure solubility).

Titration Setup: Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH

electrode to monitor the pH.

Titration: Titrate the solution with a standardized, carbonate-free ~0.1 M NaOH solution using

an automated titrator to ensure precise volume additions.

Data Acquisition: Record the pH value after each incremental addition of NaOH, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined by

calculating the first derivative of the titration curve (dpH/dV). The maximum of this derivative

curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence

point.

Preparation Titration Analysis

1. Prepare ~0.01 M
solution of acid

2. Calibrate
pH electrode

3. Titrate with
standardized NaOH

4. Record pH vs.
Volume of Titrant

5. Plot curve and
find half-equivalence point

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile
While complete, published spectra for this specific molecule are not readily available, its

spectroscopic characteristics can be confidently predicted based on well-established principles.
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This section serves as a guide for interpreting experimentally obtained spectra.

Infrared (IR) Spectroscopy
Expertise & Experience: The IR spectrum provides a "fingerprint" of the functional groups

present. For 2-Chloro-thiazole-5-carboxylic acid, the spectrum will be dominated by the

carboxylic acid group, which exhibits highly characteristic absorptions.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-

3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers formed by

carboxylic acids in the solid state.

C=O Stretch: A sharp and very strong absorption should appear around 1710-1730 cm⁻¹. Its

position within this range is influenced by the electron-withdrawing nature of the adjacent

thiazole ring.

C-O Stretch & O-H Bend: Look for medium intensity bands in the 1200-1440 cm⁻¹ region,

which are associated with C-O stretching and in-plane O-H bending modes, often coupled.

Thiazole Ring Vibrations: A series of moderate to sharp bands between 1400-1600 cm⁻¹ will

correspond to the C=C and C=N stretching vibrations of the aromatic thiazole ring.

C-Cl Stretch: A weak to medium intensity band is expected in the 700-850 cm⁻¹ region,

corresponding to the C-Cl stretch.

Protocol 3: Analysis by Attenuated Total Reflectance
(ATR) FTIR

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with

a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.
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Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background to

produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

~8.3-8.5 ppm (singlet, 1H): This signal corresponds to the single proton attached to the C4

position of the thiazole ring. Its downfield chemical shift is due to the deshielding effects of

the aromatic ring current and the adjacent electron-withdrawing sulfur atom and carboxylic

acid group.

>12 ppm (broad singlet, 1H): This highly deshielded and often broad signal is characteristic

of the acidic carboxylic acid proton. Its broadness is due to chemical exchange with trace

amounts of water in the solvent.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

~162-165 ppm: The carbonyl carbon (C=O) of the carboxylic acid.

~150-155 ppm: The C2 carbon, which is significantly deshielded due to its direct attachment

to the electronegative chlorine and nitrogen atoms.

~145-150 ppm: The C4 carbon, deshielded by the aromatic system and the adjacent sulfur

atom.

~125-130 ppm: The C5 carbon, attached to the carboxylic acid group.

Protocol 4: Sample Preparation for NMR Spectroscopy
Sample Weighing: Accurately weigh ~5-10 mg of the compound.
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Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in

a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can

solubilize the compound and shift the residual water peak away from areas of interest.

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if

necessary.

Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for

analysis.

Stability, Storage, and Safety
Stability and Storage:

The compound should be stored at 4°C under an inert atmosphere, such as nitrogen or

argon.

It is crucial to protect it from moisture, as the thiazole ring and carboxylic acid group can be

susceptible to hydrolysis or degradation over long periods.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents,

strong acids, and strong bases.[4]

Safety Profile: 2-Chloro-thiazole-5-carboxylic acid is a hazardous substance and must be

handled with appropriate precautions.

GHS Hazards: The compound is classified as harmful if swallowed (H302), causes skin

irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335),

and is very toxic to aquatic life with long-lasting effects (H410).[2]

Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves.

Conclusion
2-Chloro-thiazole-5-carboxylic acid is a solid with a high melting point indicative of its purity

and crystalline nature. It is a relatively strong organic acid, a property dictated by the electron-
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withdrawing substituents on the thiazole ring. While detailed experimental data on its solubility

and spectroscopic characteristics are not widely published, its properties can be reliably

predicted based on fundamental chemical principles. The protocols and expert analysis

provided in this guide offer researchers a solid framework for the safe handling,

characterization, and effective utilization of this important chemical intermediate in their

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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